molecular formula C15H14N6O4S3 B2491950 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide CAS No. 1021228-84-1

4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B2491950
CAS No.: 1021228-84-1
M. Wt: 438.5
InChI Key: HEKUTZKBOPYQCI-UHFFFAOYSA-N
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Description

4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H14N6O4S3 and its molecular weight is 438.5. The purity is usually 95%.
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Biological Activity

The compound 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a complex organic molecule with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H22N4O5S
  • Molecular Weight : 382.39 g/mol
  • CAS Number : 5818-09-7

The compound features a sulfonamide group linked to a thiadiazole and a pyrimidine derivative, which are known to exhibit various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the sulfonamide moiety allows for inhibition of carbonic anhydrase (CA) enzymes, which are implicated in tumor growth and metastasis. Studies have shown that thiadiazole derivatives can decrease the viability of cancer cells by targeting these enzymes .
  • Anticancer Properties : Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has demonstrated cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Effects : The 1,3,4-thiadiazole scaffold is associated with significant antimicrobial activity. Compounds containing this moiety have shown efficacy against a range of bacterial and fungal pathogens, potentially through interference with microbial metabolic pathways .

Case Studies

  • Cytotoxicity Assays : In vitro studies conducted on various cancer cell lines (e.g., HL-60, U937) revealed that derivatives of thiadiazole sulfonamides exhibit low micromolar cytotoxicity comparable to established chemotherapeutic agents like staurosporine .
  • Antimicrobial Testing : A series of experiments indicated that compounds similar to the target molecule possess broad-spectrum antimicrobial activity. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .
  • Synthesis and Characterization : The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds .

Data Summary

PropertyValue
Molecular FormulaC19H22N4O5S
Molecular Weight382.39 g/mol
CAS Number5818-09-7
Anticancer ActivityIC50 < 10 µM (various cell lines)
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O4S3/c1-2-11-19-20-15(27-11)21-28(24,25)9-5-3-8(4-6-9)16-7-10-12(22)17-14(26)18-13(10)23/h3-7H,2H2,1H3,(H,20,21)(H3,17,18,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZYCWJJRVYZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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